molecular formula C24H25FN4O4 B11062759 N-(1-{1-[3-(acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidin-4-yl)-4-fluorobenzamide

N-(1-{1-[3-(acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidin-4-yl)-4-fluorobenzamide

Cat. No.: B11062759
M. Wt: 452.5 g/mol
InChI Key: GUZVKFJBTYIVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(1-{1-[3-(ACETYLAMINO)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDYL)-4-FLUOROBENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a piperidyl group, and a fluorobenzamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of N1-(1-{1-[3-(ACETYLAMINO)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDYL)-4-FLUOROBENZAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Acetylamino Group: The acetylamino group can be introduced through the acetylation of an amine precursor using acetic anhydride or acetyl chloride under basic conditions.

    Cyclization to Form the Pyrrolidine Ring: The formation of the pyrrolidine ring can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Introduction of the Piperidyl Group: The piperidyl group can be introduced through a nucleophilic substitution reaction using a piperidine derivative.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the fluorobenzamide moiety to the intermediate compound through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N~1~-(1-{1-[3-(ACETYLAMINO)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDYL)-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(1-{1-[3-(ACETYLAMINO)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDYL)-4-FLUOROBENZAMIDE is not fully understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The acetylamino group may participate in hydrogen bonding interactions, while the fluorobenzamide moiety could engage in hydrophobic interactions with target proteins. These interactions could modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

N~1~-(1-{1-[3-(ACETYLAMINO)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDYL)-4-FLUOROBENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of N1-(1-{1-[3-(ACETYLAMINO)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDYL)-4-FLUOROBENZAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to these similar compounds.

Properties

Molecular Formula

C24H25FN4O4

Molecular Weight

452.5 g/mol

IUPAC Name

N-[1-[1-(3-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]-4-fluorobenzamide

InChI

InChI=1S/C24H25FN4O4/c1-15(30)26-19-3-2-4-20(13-19)29-22(31)14-21(24(29)33)28-11-9-18(10-12-28)27-23(32)16-5-7-17(25)8-6-16/h2-8,13,18,21H,9-12,14H2,1H3,(H,26,30)(H,27,32)

InChI Key

GUZVKFJBTYIVJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.